(1,2-Dibromo-1,2,2-trifluoroethyl)benzene
Overview
Description
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5Br2F3 It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dibromo-1,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene can be synthesized through the bromination of 1,2,2-trifluoroethylbenzene. The reaction typically involves the addition of bromine (Br2) to 1,2,2-trifluoroethylbenzene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C. The reaction proceeds via a free radical mechanism, where the bromine radicals add to the double bond of the trifluoroethyl group, resulting in the formation of the dibromo compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous bromination process. The process includes the use of a bromine generator, where bromine is produced in situ and immediately reacted with 1,2,2-trifluoroethylbenzene. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is obtained with a purity of over 99%.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to (1,2,2-trifluoroethyl)benzene by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form (1,2,2-trifluoroethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products
Substitution: Formation of (1,2,2-trifluoroethyl)phenol, (1,2,2-trifluoroethyl)aniline, etc.
Reduction: Formation of (1,2,2-trifluoroethyl)benzene.
Oxidation: Formation of (1,2,2-trifluoroethyl)benzoic acid.
Scientific Research Applications
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including intermediates for the manufacture of polymers, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of (1,2-Dibromo-1,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins, nucleic acids, and lipids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biomolecule’s structure and function. The specific pathways and molecular targets involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1-Bromo-2,2,2-trifluoroethyl)benzene: Similar structure but with one bromine atom instead of two.
1,2-Dibromo-1,1,2-trifluoroethane: Similar structure but with an ethane backbone instead of a benzene ring.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with additional trifluoromethyl groups.
Uniqueness
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene is unique due to the presence of both bromine and trifluoroethyl groups on a benzene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthetic chemistry and material science.
Properties
IUPAC Name |
(1,2-dibromo-1,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-7(11,8(10,12)13)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYJTIGMBINNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)Br)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371617 | |
Record name | (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40193-72-4 | |
Record name | (1,2-Dibromo-1,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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